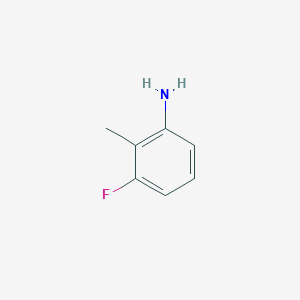

3-Fluoro-2-methylaniline

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von 3-Fluor-2-Methyl-Anilin kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Nitrierung von o-Methylphenol zur Herstellung von 2-Methyl-6-nitrophenol, gefolgt von Hydroxylchlorierung, um 2-Chlor-3-nitrotoluol zu erzeugen. Dieser Zwischenstoff wird dann einer Fluorierung unterzogen, um 2-Fluor-3-nitrotoluol zu ergeben, das schließlich zu 3-Fluor-2-Methyl-Anilin reduziert wird . Industrielle Produktionsverfahren beinhalten oft ähnliche mehrstufige Prozesse, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden, um hohe Ausbeuten und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

3-Fluor-2-Methyl-Anilin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen wandeln typischerweise Nitrogruppen in Aminogruppen um, was ein häufiger Schritt in der Synthese ist.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und verschiedene Elektrophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

3-Fluor-2-Methyl-Anilin hat verschiedene wissenschaftliche Forschungsanwendungen:

Biologie: Die Forschung mit dieser Verbindung konzentriert sich oft auf ihre Wechselwirkungen mit biologischen Molekülen und ihr Potenzial als Vorläufer für bioaktive Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-2-Methyl-Anilin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann als Nukleophil in Substitutionsreaktionen wirken, bei denen die Aminogruppe an der Bildung neuer Bindungen mit Elektrophilen beteiligt ist. Das Fluoratom kann die Reaktivität und Stabilität der Verbindung beeinflussen und ihre Wechselwirkungen mit anderen Molekülen beeinflussen . Spezifische Wege und Zielstrukturen hängen vom Kontext ihrer Verwendung ab, beispielsweise in Pharmazeutika oder Agrochemikalien.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Fluoro-2-methylaniline serves as a crucial intermediate in the synthesis of various chemical compounds. Notably, it has been utilized in the production of:

- 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline : This compound is synthesized from this compound through a multi-step process involving several intermediates. The resulting imidazoquinoxaline has been studied for its mutagenic properties and potential implications in food safety and carcinogenicity research .

- Fluorinated Aromatic Compounds : The presence of the fluorine atom enhances the reactivity of the aromatic ring, allowing for further functionalization and derivatization. This property is exploited in the synthesis of various pharmaceuticals and agrochemicals .

Pharmaceutical Applications

While this compound itself is not approved for clinical use, its derivatives have shown promise in medicinal chemistry. The fluorine substitution can significantly alter the pharmacokinetic properties of compounds, enhancing their bioavailability and selectivity. Research indicates that:

- Potential Anticancer Agents : Fluorinated anilines are being explored for their ability to inhibit specific cancer cell lines, leveraging their structural similarity to known therapeutic agents .

- Drug Development : The compound's role as a building block in drug synthesis highlights its importance in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Material Science

In material science, this compound is investigated for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to the strong C-F bond associated with fluorinated compounds .

- Dyes and Pigments : The compound's vibrant color properties make it suitable for developing dyes used in textiles and coatings .

Environmental Chemistry

The environmental impact of fluorinated compounds is a growing area of concern. Research on this compound includes:

- Toxicological Studies : Evaluating its effects on aquatic life and soil health is critical for understanding its environmental footprint .

- Biodegradability Assessments : Studies are being conducted to assess how quickly this compound degrades in various environmental conditions, which is essential for regulatory compliance .

Case Study 1: Synthesis Pathways

A detailed analysis of synthesis pathways involving this compound reveals multiple routes leading to valuable derivatives. For instance, one study outlines a method to synthesize 2-aminoquinoxalines via cyclization reactions, demonstrating the compound's versatility as a precursor.

Case Study 2: Pharmacological Research

In pharmacological studies, derivatives of this compound have been tested against specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-Methyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules . Specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.

Vergleich Mit ähnlichen Verbindungen

3-Fluor-2-Methyl-Anilin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

2-(Trifluormethyl)Anilin: Diese Verbindung hat eine Trifluormethylgruppe anstelle eines einzelnen Fluoratoms, was ihre chemischen Eigenschaften und Reaktivität deutlich verändern kann.

3-Chlor-2-Methyl-Anilin: Das Vorhandensein eines Chloratoms anstelle von Fluor kann zu unterschiedlichen Reaktivitätsmustern und Anwendungen führen.

Die Einzigartigkeit von 3-Fluor-2-Methyl-Anilin liegt in seinem spezifischen Substitutionsmuster, das einzigartige chemische und physikalische Eigenschaften verleiht, wodurch es für bestimmte Anwendungen in Forschung und Industrie geeignet ist .

Biologische Aktivität

3-Fluoro-2-methylaniline (CAS 443-86-7) is an aromatic amine that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

This compound has the following chemical characteristics:

- Molecular Formula: C₇H₈FN

- Molecular Weight: 125.14 g/mol

- Boiling Point: Not specified

- Log P (octanol-water partition coefficient): 1.94 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly electrophilic aromatic substitutions. The presence of the fluorine atom can enhance reactivity and influence the compound's interactions with biological targets, potentially affecting its pharmacological profile .

1. Synthesis of Bioactive Compounds

This compound has been utilized as a precursor in the synthesis of several biologically active compounds:

- It is involved in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline , a mutagen isolated from beef extract, which highlights its relevance in mutagenicity studies .

- The compound has also been used to create derivatives with potential antimalarial properties by modifying its structure to enhance efficacy against Plasmodium falciparum .

2. Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. The compound's ability to interact with bacterial cell components suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antimalarial Activity

A systematic study evaluated the structure-activity relationship (SAR) of thiazole derivatives related to this compound. Modifications at the ortho position of the phenyl ring with electron-withdrawing groups resulted in enhanced antimalarial activity while maintaining low cytotoxicity against mammalian cells .

Case Study 2: Mutagenicity

The synthesis of mutagenic compounds from this compound was documented, revealing that certain derivatives exhibited significant mutagenic effects comparable to known mutagens. This study underscores the importance of assessing the safety and environmental impact of compounds derived from this amine .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-2-methylaniline | Chlorine atom affects reactivity differently | Potentially lower mutagenicity |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl group increases lipophilicity | Enhanced interaction with biological targets |

| 4-Fluoroaniline | Different substitution pattern | Varies in toxicity and reactivity |

Toxicological Profile

While exploring the biological activity of this compound, it is critical to consider its toxicological aspects:

Eigenschaften

IUPAC Name |

3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLVGFPFFLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196111 | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-86-7 | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction product when 3-fluoro-2-methylaniline reacts with N-chlorosuccinimide, and how was its structure confirmed?

A1: The primary reaction product is 4-chloro-3-fluoro-2-methylaniline. This regioisomer was isolated, and its structure was definitively determined using X-ray crystallography. Interestingly, the product was found to co-crystallize with succinimide, forming the compound C7H7ClFN·C4H5NO2. [] You can find the details of this study here:

Q2: Can this compound be used as a precursor in the synthesis of heterocyclic compounds with potential biological activity?

A2: Yes, this compound serves as a key starting material in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. [] This synthesis highlights the versatility of this compound as a building block for more complex molecules with potential biological relevance. You can explore the details of this synthesis here:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.